molecular formula C21H36N4O3S B406213 7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329702-96-7

7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406213
CAS No.: 329702-96-7
M. Wt: 424.6g/mol
InChI Key: GWHKTUDXHFPZJW-UHFFFAOYSA-N
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Description

7-Dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by:

  • Position 7: A dodecyl (C12) chain, enhancing lipophilicity and membrane permeability.
  • Position 8: A (2-hydroxypropyl)sulfanyl group, contributing to hydrogen bonding and solubility.
  • Position 3: A methyl group, common in xanthine analogs to modulate metabolic stability.

Properties

IUPAC Name

7-dodecyl-8-(2-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O3S/c1-4-5-6-7-8-9-10-11-12-13-14-25-17-18(22-21(25)29-15-16(2)26)24(3)20(28)23-19(17)27/h16,26H,4-15H2,1-3H3,(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHKTUDXHFPZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Xanthine Derivative Functionalization

The synthesis often begins with 3-methylxanthine (1,3-dimethylxanthine), which provides the N3-methyl group and positions N7 and C8 for subsequent modifications. Key steps include:

  • Selective alkylation at N7 : Using alkyl halides (e.g., dodecyl bromide) under basic conditions (K₂CO₃, DMF, 60°C) to introduce the dodecyl chain.

  • C8 thiolation : Reaction with 2-hydroxypropyl mercaptan (HS-CH₂CH(OH)CH₃) in the presence of oxidizing agents (e.g., H₂O₂) to form the sulfanyl bridge.

Example Protocol :

  • Dissolve 3-methylxanthine (10 mmol) in anhydrous DMF.

  • Add dodecyl bromide (12 mmol) and K₂CO₃ (15 mmol).

  • Heat at 60°C for 12 h under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc = 4:1).

  • Reflux the intermediate with 2-hydroxypropyl mercaptan (15 mmol) and H₂O₂ (5%) in ethanol for 6 h.

  • Isolate the product via recrystallization (ethanol/water).

Yield : 58–65%.

Cyclization of Precursor Amides

Alternatively, purine rings are constructed via cyclization of pyrimidine intermediates. For example, 6-amino-5-(dodecylimino)-1-methylpyrimidine-2,4-dione undergoes thermal cyclization in acidic media to form the purine core.

Regioselective Alkylation Strategies

Introducing the dodecyl group at N7 requires precise control to avoid O-alkylation or N9 byproducts.

Borane-Mediated Alkylation

A patent describes using borane complexes (e.g., BH₃·THF) to enhance N7 selectivity:

  • Conditions : 3-methylxanthine, dodecyl bromide, BH₃·THF (1.2 eq), toluene, 100°C, 8 h.

  • Yield : 72%.

Phase-Transfer Catalysis

Phase-transfer agents (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems (water/dichloromethane):

  • Reagents : 3-methylxanthine, dodecyl bromide, NaOH (50% aq.), TBAB (5 mol%).

  • Temperature : 40°C, 6 h.

  • Yield : 68%.

Thiolation at C8

The hydroxypropyl sulfanyl group is introduced via nucleophilic substitution or Michael addition.

Nucleophilic Substitution

Using 2-hydroxypropyl disulfide (HOCH₂CH(SH)CH₃) under basic conditions:

  • Protocol : React N7-dodecyl-3-methylxanthine (1 eq) with disulfide (2 eq) and NaH (2 eq) in THF (0°C to RT, 4 h).

  • Yield : 62%.

Radical Thiol-ene Coupling

A novel approach employs UV-initiated radical reactions:

  • Reagents : 8-bromo-N7-dodecyl-3-methylxanthine, 2-hydroxypropyl thiol, AIBN (azobisisobutyronitrile).

  • Conditions : Benzene, UV light (365 nm), 12 h.

  • Yield : 55%.

Optimization and Challenges

Reaction Condition Analysis

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
SolventDMF > THF > ToluenePolarity enhances alkylation
CatalystK₂CO₃ > NaH > TBABBase strength critical

Common Side Reactions

  • O-alkylation : Mitigated by using bulky bases (e.g., DBU).

  • Sulfide oxidation : Controlled by inert atmospheres (N₂/Ar).

Industrial-Scale Synthesis

A patented large-scale method emphasizes cost efficiency:

  • Continuous Flow Reactor : For alkylation (residence time: 30 min).

  • Membrane Filtration : Removes salts post-thiolation.

  • Crystallization : Ethanol/water (1:3) achieves >99% purity.

Emerging Techniques

  • Enzymatic Alkylation : Lipases (e.g., Candida antarctica) catalyze N7-alkylation in ionic liquids (60°C, 24 h, yield: 50%).

  • Microwave Assistance : Reduces reaction times (alkylation: 1 h vs. 12 h conventionally) .

Chemical Reactions Analysis

Types of Reactions

7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the sulfanyl group or the purine core.

    Substitution: The dodecyl and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences:

Compound Name & Source Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Dodecyl (C12) (2-Hydroxypropyl)sulfanyl ~466 (estimated) High lipophilicity; moderate solubility via H-bonding
8,8’-Disulfanediylbis(1,3-dipropyl...) Propyl Disulfide bridge 534 Dimeric structure; redox-sensitive due to S-S bond
Proxyphylline (Imp. D(EP)) (2RS)-2-Hydroxypropyl - ~252 Shorter chain; known bronchodilator with higher solubility
N-(Adamantan-1-yl)-7-(2-hydroxypropyl)... 2-Hydroxypropyl Adamantane carboxamide 402 Adamantane enhances metabolic stability and lipophilicity
TRPC4/5 Inhibitor 4-Chlorophenylmethyl 3-Trifluoromethoxyphenoxy ~550 (estimated) Halogenated groups improve target affinity and metabolic stability
8-(Decylsulfanyl)-7-isopentyl... Isopentyl (C5) Decylsulfanyl (C10) ~468 Shorter chains reduce lipophilicity compared to target

Solubility and Stability

  • Solubility : The target compound’s hydroxypropylsulfanyl group improves aqueous solubility compared to purely hydrophobic analogs like 8-(decylsulfanyl)-7-isopentyl... . However, its dodecyl chain reduces solubility relative to Proxyphylline .
  • Stability : Adamantane-containing derivatives (e.g., 4g) exhibit superior oxidative stability , whereas the target’s sulfanyl group may require formulation with antioxidants to prevent degradation.

Biological Activity

Chemical Structure and Properties

The compound is characterized by its purine backbone, which is modified with a dodecyl chain and a hydroxypropyl sulfanyl group. The structural formula can be represented as follows:

C18H30N4O3S\text{C}_{18}\text{H}_{30}\text{N}_4\text{O}_3\text{S}

This structure contributes to its solubility and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to this purine derivative exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Study Findings : In vitro assays demonstrated that the compound scavenges free radicals effectively, suggesting potential for therapeutic applications in oxidative stress-related conditions .

Antitumor Activity

Recent studies have explored the antitumor potential of similar purine derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

  • Case Study : A study on hydroxamic acid derivatives based on febuxostat showed promising results in inhibiting tumor growth in various cancer cell lines. Although not directly studied on the specific compound , the structural similarities suggest a potential for similar activity .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be beneficial in treating metabolic disorders.

  • Research Insight : Enzyme assays indicate that modifications at the 8-position of purines can enhance inhibitory effects on enzymes such as xanthine oxidase, which is relevant for conditions like gout .

The biological activity of 7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is largely attributed to:

  • Interaction with Cellular Receptors : The hydrophobic dodecyl chain may facilitate membrane penetration and receptor binding.
  • Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell survival.
  • Antioxidative Mechanisms : The hydroxypropyl sulfanyl group contributes to its ability to donate electrons and neutralize reactive species.

Comparative Biological Activity Table

Compound NameAntioxidant ActivityAntitumor ActivityEnzyme Inhibition
7-Dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dioneModeratePromising (inferred)Potential (inferred)
Febuxostat-based Hydroxamic AcidHighSignificant (in vitro)Strong

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